molecular formula C7H11ClN2O B1391483 5-Methoxy-4-methylpyridin-3-amine hydrochloride CAS No. 1185094-00-1

5-Methoxy-4-methylpyridin-3-amine hydrochloride

Cat. No. B1391483
CAS RN: 1185094-00-1
M. Wt: 174.63 g/mol
InChI Key: UKNQLPGBPHSPAH-UHFFFAOYSA-N
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Description

5-Methoxy-4-methylpyridin-3-amine hydrochloride is a chemical compound with the empirical formula C7H11ClN2O . It has a molecular weight of 174.63 . This compound is typically in solid form .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-4-methylpyridin-3-amine hydrochloride can be represented by the SMILES string Cl.COc1cncc(N)c1C . The InChI representation is 1S/C7H10N2O.ClH/c1-5-6(8)3-9-4-7(5)10-2;/h3-4H,8H2,1-2H3;1H .


Physical And Chemical Properties Analysis

5-Methoxy-4-methylpyridin-3-amine hydrochloride is a solid compound . It has a molecular weight of 174.63 and an empirical formula of C7H11ClN2O .

Scientific Research Applications

Antimicrobial and Anticoccidial Activity

5-Methoxy-4-methylpyridin-3-amine hydrochloride has been studied for its antimicrobial properties. Research demonstrates that derivatives of this compound exhibit notable antimicrobial activity. For example, Georgiadis (1976) explored compounds synthesized through the Michael type addition of an amine to related compounds, finding these derivatives to be effective as coccidiostats and to retain their activity upon reduction (Georgiadis, 1976).

Antimalarial Research

In antimalarial research, derivatives of 5-Methoxy-4-methylpyridin-3-amine hydrochloride have been synthesized and tested. Barlin and Tan (1984) prepared N4-substituted 2-methoxy(and 2-hydroxy)-1,5-naphthyridin-4-amines from ethyl 3-aminopyridine-2-carboxylate, but found these compounds to show no significant antimalarial activity compared to established treatments like chloroquine or primaquine (Barlin & Tan, 1984).

Synthesis of Gastric-acid Inhibiting Compounds

Mittelbach et al. (1988) described the synthesis of 4-methoxy-2,3,5-trimethylpyridine, an important building block for preparing gastric-acid inhibiting compounds. Their research highlighted an efficient route to synthesize this compound, which bears structural similarities to 5-Methoxy-4-methylpyridin-3-amine hydrochloride (Mittelbach et al., 1988).

properties

IUPAC Name

5-methoxy-4-methylpyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-5-6(8)3-9-4-7(5)10-2;/h3-4H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNQLPGBPHSPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673038
Record name 5-Methoxy-4-methylpyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-4-methylpyridin-3-amine hydrochloride

CAS RN

1185094-00-1
Record name 5-Methoxy-4-methylpyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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